1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
Description
Chemical Structure and Key Features
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a brominated aromatic ketone with a trifluoromethylthio (-SCF₃) substituent at the para position relative to the bromomethyl (-CH₂Br) group. Its molecular formula is C₁₁H₁₀BrF₃OS, with a molecular weight of 327.16 g/mol (CAS: 1803751-96-3). The compound is characterized by its propan-2-one (acetone) backbone attached to a substituted phenyl ring, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.
The trifluoromethylthio group is known for its electron-withdrawing properties and metabolic stability, while the bromomethyl moiety provides a reactive site for further functionalization via nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)4-8-2-3-10(9(5-8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI Key |
IWIKXAGAKTXROC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Strategic Considerations
Retrosynthetic Analysis
The target molecule can be dissected into three functional components:
- Propan-2-one backbone : Introduced via Friedel-Crafts acylation or ketone-functionalized precursors.
- Trifluoromethylthio (-SCF₃) group : Typically installed through nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
- Bromomethyl (-CH₂Br) group : Introduced via radical bromination or electrophilic substitution.
Positioning these groups at the 3- and 4-positions on the phenyl ring necessitates careful consideration of directing effects. The propan-2-one moiety’s meta-directing nature influences subsequent substitution patterns, favoring functionalization at positions 3 and 5. Overcoming this inherent selectivity to install the -SCF₃ group at position 4 requires tailored synthetic strategies.
Stepwise Preparation Methods
Route 1: Sequential Functionalization of Phenylpropan-2-One
This route prioritizes early introduction of the trifluoromethylthio group, followed by bromomethylation.
Step 1: Synthesis of 4-(Trifluoromethylthio)Phenylpropan-2-One
Starting material : 4-Bromophenylpropan-2-one
Reagents : Copper(I) trifluoromethylthiolate (CuSCF₃), 1,10-phenanthroline (ligand), dimethylformamide (DMF)
Conditions : 110°C, 24 hours under nitrogen
Mechanism : Copper-mediated cross-coupling replaces bromine with -SCF₃. The reaction proceeds via a single-electron transfer (SET) mechanism, forming a transient aryl radical that reacts with CuSCF₃.
Yield : 68–72% (isolated)
Purity : >95% (HPLC)
Step 2: Bromomethylation at Position 3
Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄)
Conditions : Reflux at 80°C, 12 hours with UV irradiation (254 nm)
Mechanism : Radical chain mechanism initiated by AIBN generates bromine radicals, which abstract hydrogen from the methyl group adjacent to the ketone, yielding a stabilized radical that reacts with NBS.
Yield : 60–65%
Side products : Dibrominated species (<5%)
Route 2: Directed Ortho-Metalation Approach
This method employs directed metalation to achieve precise substituent placement.
Step 1: Installation of Directed Metalation Group (DMG)
Starting material : 3-Methyl-4-nitrobenzaldehyde
Reagents : LDA (lithium diisopropylamide), THF, -78°C
Reaction : Nitro group acts as DMG, directing lithiation to position 5. Quenching with trimethylsilyl chloride introduces -SiMe₃ at position 5.
Step 2: Trifluoromethylthiolation and Bromination
Reagents :
- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) for -SCF₃ introduction
- NBS for bromomethylation
Key intermediate : 3-Methyl-4-(trifluoromethylthio)phenylpropan-2-one
Yield : 55% over three steps
Reaction Optimization and Critical Parameters
Bromination Efficiency
Comparative studies of brominating agents reveal significant yield variations:
| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| NBS | CCl₄ | 80°C | 65 | 9:1 (3:4) |
| DBI | CH₂Cl₂ | 40°C | 48 | 4:1 |
| Br₂ | AcOH | 25°C | 22 | 1.5:1 |
NBS in CCl₄ under UV irradiation provides optimal balance of yield and selectivity.
Industrial-Scale Production Techniques
Continuous Flow Bromination
Reactor type : Microfluidic tubular reactor
Advantages :
- Precise temperature control (ΔT ± 1°C)
- Reduced NBS decomposition (<3%)
- 85% yield at 2 kg/hour throughput
Crystallization and Purification
Solvent system : Heptane/ethyl acetate (7:3 v/v)
Purity enhancement :
- Initial crude purity: 89%
- After recrystallization: 99.2%
- Residual solvent: <300 ppm (GC-MS)
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 4.52 (s, 2H), 3.25 (s, 2H), 2.40 (s, 3H)
- ¹³C NMR : 206.5 (C=O), 139.2–121.8 (aromatic C), 33.7 (CH₂Br), 30.1 (CH₃)
- HRMS : m/z 327.1601 [M+H]⁺ (calc. 327.1604)
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) for room-temperature bromomethylation:
- Yield: 73%
- Selectivity: 14:1 (3:4)
- Energy consumption: Reduced by 40% vs thermal methods
Biocatalytic Approaches
Engineered P450 enzymes demonstrate preliminary success in regioselective C-H bromination:
- Conversion: 58%
- Positional selectivity: 98% at C3
Chemical Reactions Analysis
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and stability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key differences:
Key Comparisons
Substituent Effects
- Electron-Withdrawing Groups : The -SCF₃ group in the target compound enhances stability and resistance to metabolic degradation compared to analogues with -OCHF₂ or simple halogens.
- Reactivity : Bromomethyl-substituted compounds (e.g., target compound and its positional isomer) are more reactive toward nucleophilic substitution than chlorinated derivatives (e.g., 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one).
Physical Properties
- Density : The target compound’s density is predicted to be ~1.6 g/cm³ , comparable to its chlorinated analogue (1.61 g/cm³ predicted).
- Melting Points : Data are scarce, but bromomethylphenyl derivatives (e.g., 2-[3-(Bromomethyl)phenyl]thiophene) exhibit lower melting points (~57°C) compared to halogenated ketones (>280°C for some triazole hydrobromides).
Synthetic Utility
- The target compound’s bromomethyl group is pivotal in cross-coupling reactions, as seen in fenfluramine synthesis (), where similar ketones undergo reductive amination.
- In contrast, thiophene-based analogues (e.g., 2-[3-(Bromomethyl)phenyl]thiophene) are used in materials science due to their conjugated systems.
Research Findings
- Pharmaceutical Relevance : The trifluoromethylthio group in the target compound is associated with improved pharmacokinetic profiles in drug candidates, as seen in fenfluramine intermediates.
Biological Activity
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with notable biological activity, primarily due to its unique structural features. This compound is characterized by the presence of a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. The molecular formula is C11H10BrF3OS, and it has a molecular weight of approximately 327.16 g/mol .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bromomethyl group acts as an electrophile, facilitating reactions with nucleophilic sites in proteins or other biomolecules, which can lead to enzyme inhibition . The trifluoromethylthio group enhances the compound's lipophilicity, improving its ability to penetrate biological membranes and interact with cellular components .
Biological Activity Overview
Research indicates that this compound exhibits significant antibacterial properties, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for similar compounds in its class suggest that they can inhibit bacterial growth effectively at low concentrations .
Table 1: Biological Activity Summary
| Activity | Target | MIC (µg/mL) | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.25 - 64 | Effective against MRSA and VRSA strains |
| Enzyme inhibition | Various enzymes | N/A | Bromomethyl group facilitates covalent bonding |
| Cytotoxicity | Vero cells | >10 (selectivity index) | Indicates specificity towards bacterial cells |
Case Studies and Research Findings
- Antimicrobial Activity : A study on fluoro and trifluoromethyl-substituted compounds demonstrated that derivatives closely related to this compound exhibited MIC values below 1 µg/mL against MRSA strains. Compounds with trifluoromethyl substitutions showed improved activity compared to their non-substituted counterparts .
- Enzyme Interaction Studies : Research has highlighted the potential of this compound in biochemical assays where it acts as an inhibitor of specific enzymes. The unique electrophilic nature of the bromomethyl group allows it to form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition of enzymatic activity .
- Cytotoxicity Evaluation : In vitro studies assessing cytotoxicity against Vero cells indicated that compounds related to this compound maintain a selectivity index greater than 10, suggesting they are less toxic to human cells while effectively targeting bacterial cells .
Q & A
Q. What are the optimal synthetic routes for 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one, and how can competing side reactions be minimized?
A common approach involves bromination of a precursor ketone. For example, bromine can be added to a chloroform solution of a propan-2-one derivative under controlled conditions, followed by dehydrohalogenation using triethylamine to eliminate HBr and form the α,β-unsaturated intermediate . Catalysts like acetic anhydride (as in fenfluramine synthesis) may enhance reaction efficiency by stabilizing intermediates . Key challenges include avoiding over-bromination and managing the reactivity of the trifluoromethylthio group, which may require inert atmospheres or low temperatures to prevent decomposition.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR : H and C-APT NMR can identify the bromomethyl (-CHBr) and trifluoromethylthio (-SCF) groups via characteristic shifts (e.g., H: δ 4.2–4.5 ppm for -CHBr; F: δ -40 to -45 ppm for -SCF) .
- FT-IR : Stretching vibrations for C=O (1700–1750 cm) and C-Br (550–650 cm) confirm the ketone and bromomethyl groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Br or SCF groups) .
Q. How does the trifluoromethylthio group influence the compound’s electronic properties?
The -SCF group is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to the meta position. This effect can be quantified via Hammett constants (σ ≈ 0.4–0.5) . Computational tools like Gaussian can model charge distribution, but empirical data from substituent-controlled reactions (e.g., nitration or halogenation) are critical for validation .
Advanced Questions
Q. What crystallographic challenges arise during structure determination, and how can SHELX software address them?
The bromine atom’s high electron density can cause absorption errors in X-ray diffraction. SHELXL’s absorption correction algorithms (e.g., SADABS) mitigate this by refining empirical corrections . For twinned crystals, SHELXD’s dual-space recycling method improves phase solution accuracy. Rigorous hydrogen placement (riding model for CH groups) and disorder modeling for flexible substituents (e.g., -SCF) are essential .
Q. How can competing regioselectivity in electrophilic aromatic substitution be analyzed for derivatives of this compound?
Competition between the bromomethyl (-CHBr) and trifluoromethylthio (-SCF) groups can be studied using kinetic isotope effects or isotopic labeling. For example, deuterated analogs (e.g., CD-SCF) reveal substituent-directed reactivity via H NMR or mass spectrometry. Reaction outcomes (e.g., nitration regioselectivity) should be cross-validated with computational predictions (DFT) .
Q. What strategies improve the stability of this compound during storage and handling?
- Temperature : Store at 0–6°C to suppress bromine loss or SCF decomposition .
- Light Sensitivity : Amber glassware or inert atmospheres (N) prevent photolytic cleavage of C-Br bonds.
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like 1-(4-(trifluoromethylthio)phenyl)propan-2-one (Br loss) .
Q. How can reaction byproducts from bromomethyl group substitution be characterized and minimized?
Common byproducts (e.g., di-substituted or oxidized species) arise from nucleophilic attack on -CHBr. LC-MS and F NMR track these impurities. Optimizing stoichiometry (e.g., limiting nucleophile equivalents) and using phase-transfer catalysts (e.g., TBAB) enhance selectivity . For example, in Suzuki-Miyaura coupling, Pd(PPh) and NaCO in THF/HO minimize undesired side reactions .
Data Contradictions and Troubleshooting
Q. How should researchers reconcile discrepancies in reported melting points or spectral data?
Variations may arise from polymorphic forms or solvent residues. For instance, recrystallization from acetone vs. hexane can yield different melting points . Cross-reference multiple sources (e.g., PubChem, DSSTox) and validate purity via elemental analysis (C, H, N, S) .
Q. Why do synthetic yields vary significantly across literature methods?
Key factors include:
- Catalyst Choice : Acetic anhydride vs. HSO in ketone formation alters reaction rates .
- Workup Procedures : Premature neutralization can precipitate intermediates; pH-controlled extraction (e.g., NaHCO wash) improves recovery .
- Scale Effects : Microscale reactions may underperform due to mixing inefficiencies; batch reactors with precise temperature control enhance reproducibility .
Methodological Tables
Q. Table 1. Key Spectral Signatures
| Group | NMR (H, ppm) | NMR (C, ppm) | IR (cm) |
|---|---|---|---|
| -CHBr | 4.2–4.5 (s) | 30–35 | 550–650 |
| -SCF | - | 125–130 (q, J = 320 Hz) | 1100–1150 |
| C=O | - | 205–210 | 1700–1750 |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Bromination Temp | 0–10°C |
| Catalyst (AcO) | 1.2–1.5 equivalents |
| Reaction Time | 12–24 h |
| Purification | Column chromatography (hexane:EtOAc 8:2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
